Clesacostat
Description
Properties
IUPAC Name |
4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMHBHEXAELHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370448-25-1 | |
| Record name | CLESACOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752DF9PPPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic routes and industrial production methods for clesacostat are not widely published. it is known that this compound is an acetyl-CoA carboxylase inhibitor, which suggests that its synthesis involves complex organic chemistry techniques to achieve the desired molecular structure .
Chemical Reactions Analysis
Clesacostat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Mechanism
Clesacostat functions as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. By inhibiting this enzyme, this compound aims to reduce liver fat accumulation and improve metabolic profiles in patients suffering from conditions like NAFLD and NASH. It is often studied in combination with other agents such as ervogastat, a diacylglycerol O-acyltransferase 2 inhibitor, to enhance therapeutic outcomes.
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
This compound has shown promising results in clinical trials aimed at addressing liver fat content and associated metabolic dysfunctions:
- Efficacy in Reducing Liver Fat : In a Phase 2a clinical trial, patients receiving this compound experienced significant reductions in liver fat content. Specifically, combinations of this compound with ervogastat demonstrated reductions in liver fat ranging from 48% to 60% compared to placebo groups .
- Safety Profile : The co-administration of this compound and ervogastat was reported to be safe and well-tolerated among participants. No clinically meaningful pharmacokinetic interactions were observed, supporting the potential for combined therapy .
Pharmacokinetics and Drug Interactions
Research has indicated that this compound undergoes hepatic clearance via organic anion-transporting polypeptides and is a potential time-dependent inactivator of cytochrome P450 family 3A (CYP3A) enzymes. This pharmacokinetic profile is critical for understanding its interactions with other medications .
Data Tables
| Study | Participants | Dosage | Duration | Results |
|---|---|---|---|---|
| Phase 2a Trial | 100+ | This compound 15 mg b.i.d + Ervogastat 300 mg b.i.d | 16 weeks | Significant reduction in liver fat (up to 60%) |
| Pharmacokinetic Study | Healthy adults (n=16) | This compound 15 mg b.i.d alone & with Ervogastat | 14 days | Safe co-administration; no significant drug interactions |
Case Study 1: Efficacy in NASH Patients
In a clinical trial involving patients diagnosed with NASH, the combination of this compound and ervogastat resulted in marked improvements in liver biochemistry markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), alongside reductions in cytokeratin 18 levels, indicating decreased hepatocyte apoptosis .
Case Study 2: Long-term Safety Assessment
A long-term safety study evaluated the effects of continuous administration of this compound over several months. Results indicated sustained efficacy in reducing hepatic steatosis without significant adverse effects, reinforcing its potential as a long-term therapeutic option for chronic liver diseases .
Mechanism of Action
Clesacostat exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the production of fatty acids, thereby decreasing liver fat accumulation. This mechanism is particularly beneficial in treating conditions like NASH, where excessive liver fat is a key pathological feature .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
*Note: FXR agonists (e.g., obeticholic acid) represent a functionally distinct class of NASH therapeutics but are included for context.
Pharmacokinetic (PK) Interactions
This compound and Ervogastat were co-administered in a fixed-sequence Phase 1 study (NCT03534648) to assess drug-drug interactions:
These changes were deemed insufficient to warrant dose adjustments.
Efficacy in Liver Fat Reduction
In a Phase 2a trial (NCT03248882), the combination therapy demonstrated superior efficacy compared to monotherapy:
| Endpoint | This compound + Ervogastat | Placebo |
|---|---|---|
| ≥30% Liver Fat Reduction | 60% | Not reported |
| ≥50% Liver Fat Reduction | 35% | Not reported |
| Serum Triglycerides | No significant increase | Stable |
Monotherapy with this compound alone reduced liver fat but increased triglycerides, highlighting the necessity of combining it with Ervogastat to mitigate lipid abnormalities.
Biological Activity
Clesacostat (PF-05221304) is an acetyl-CoA carboxylase (ACC) inhibitor that has garnered attention for its potential therapeutic effects in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound functions by inhibiting ACC, an enzyme critical in the de novo lipogenesis (DNL) pathway. DNL is the process through which excess carbohydrates are converted into fatty acids, which can lead to hepatic steatosis when dysregulated. By inhibiting ACC, this compound reduces the synthesis of fatty acids and subsequently lowers triglyceride levels in the liver. This mechanism is pivotal in addressing conditions like NASH, where lipid accumulation contributes to inflammation and fibrosis.
Key Mechanisms:
- Inhibition of Lipogenesis: this compound effectively decreases hepatic DNL, which is particularly active in patients with NAFLD compared to healthy individuals .
- Reduction of Hepatic Steatosis: Clinical trials have demonstrated that this compound can significantly reduce liver fat content and markers of liver inflammation .
Clinical Efficacy
This compound has been evaluated in several clinical trials, showcasing its potential as a treatment for NASH. Notably, it has been studied both as a monotherapy and in combination with other agents like DGAT2 inhibitors.
Phase II Clinical Trials
- Monotherapy Trials:
- Combination Therapy:
Safety Profile
The safety profile of this compound has been a focus of clinical assessments. While it has shown promising results in reducing liver fat and inflammation, some side effects have been noted:
- Elevated Serum Triglycerides: Higher doses have been associated with increased serum triglycerides, a common side effect linked to ACC inhibition .
- Monitoring Requirements: Patients undergoing treatment may require regular monitoring of lipid profiles to manage potential elevations in triglycerides.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Case Study 1: A patient with advanced NASH treated with this compound exhibited significant reductions in liver fat content and improvements in liver function tests after 12 weeks of treatment. The patient's triglyceride levels remained stable throughout the study period.
- Case Study 2: In a cohort receiving combination therapy with this compound and ervogastat, patients demonstrated marked improvements in both hepatic steatosis and fibrosis markers compared to baseline measurements taken prior to treatment initiation.
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
